Chloroac-met-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

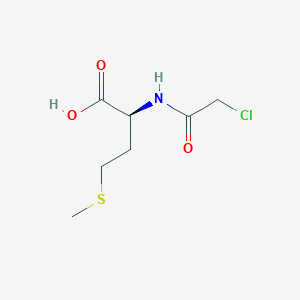

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12ClNO3S |

|---|---|

Molecular Weight |

225.69 g/mol |

IUPAC Name |

(2S)-2-[(2-chloroacetyl)amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C7H12ClNO3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |

InChI Key |

POPMMWHDENVQSV-YFKPBYRVSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)CCl |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of N-(Chloroacetyl)-L-methionine (Chloroac-met-OH)

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of N-(chloroacetyl)-L-methionine, hereafter referred to as Chloroac-met-OH. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a derivative of the essential amino acid L-methionine, where the amino group is acylated with a chloroacetyl group. This modification introduces a reactive electrophilic site, the chloroacetyl moiety, which can be valuable for various chemical and biological applications.

Chemical Structure:

Chloroacetyl-L-methionine: A Technical Guide to its Presumed Mechanism of Action as a Covalent Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Affinity labeling is a powerful technique in chemical biology and drug discovery for identifying and characterizing the binding sites of proteins. Affinity labels are molecules that resemble a natural ligand but contain a reactive group that forms a covalent bond with the target protein, typically at or near the binding site. N-chloroacetyl derivatives of amino acids are a classic example of such agents, where the amino acid structure provides binding specificity and the chloroacetyl group acts as an electrophile to alkylate nucleophilic amino acid residues.

This guide focuses on the predicted mechanism of action of chloroacetyl-L-methionine. Based on its structure, it is hypothesized to target methionine-binding proteins, leading to their irreversible inactivation. Understanding this mechanism is crucial for its potential application as a research tool or a therapeutic agent.

Postulated Mechanism of Action: Covalent Modification

The core of chloroacetyl-L-methionine's mechanism of action is the irreversible alkylation of nucleophilic residues on a target protein.[1] This process can be broken down into two key steps:

-

Reversible Binding: The L-methionine portion of the molecule is recognized by and binds to the active or an allosteric site of a target protein that has an affinity for methionine. This initial binding is a reversible, non-covalent interaction driven by forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

-

Irreversible Covalent Bonding: Once bound, the electrophilic chloroacetyl group is positioned in proximity to a nucleophilic amino acid residue within the binding site. A nucleophilic attack from a side chain, such as the thiol group of cysteine, the imidazole group of histidine, or the amino group of lysine, displaces the chlorine atom, forming a stable covalent thioether, alkylamino, or similar linkage.[1][2] This covalent modification permanently blocks the binding site or alters the protein's conformation, leading to irreversible inhibition of its function.[3][4]

The specificity of chloroacetyl-L-methionine for its targets is therefore determined by both the affinity of the target for L-methionine and the presence of a suitably positioned nucleophilic residue.

Signaling Pathway Diagram

Caption: Postulated mechanism of chloroacetyl-L-methionine action.

Potential Cellular Targets

Given the L-methionine scaffold, potential cellular targets for chloroacetyl-L-methionine are likely to be proteins that bind methionine or its metabolites. These include:

-

Methionyl-tRNA Synthetase (MetRS): This enzyme is responsible for charging tRNA with methionine, the first step in protein synthesis. Analogues of methionine are known to inhibit this enzyme.

-

S-adenosylmethionine (SAM) Synthetase (MAT): This enzyme catalyzes the formation of SAM from methionine and ATP. SAM is a universal methyl group donor.

-

Enzymes of the Methionine Salvage Pathway: These enzymes recycle methionine from its metabolic byproducts.

-

Methionine Aminopeptidases (MetAPs): These enzymes remove the N-terminal methionine from newly synthesized proteins.

-

Other Enzymes with Methionine-Binding Pockets: Various other enzymes may have allosteric or active sites that can accommodate methionine.

Experimental Protocols

The following are generalized protocols for investigating the mechanism of action of chloroacetyl-L-methionine.

Enzyme Inhibition Assay

This experiment aims to determine if chloroacetyl-L-methionine inhibits a specific target enzyme and to characterize the nature of this inhibition.

Materials:

-

Purified target enzyme (e.g., Methionyl-tRNA Synthetase).

-

Substrate for the enzyme (e.g., L-methionine, ATP, tRNA).

-

Chloroacetyl-L-methionine.

-

Assay buffer specific to the enzyme.

-

Detection reagent or system to measure product formation or substrate depletion.

-

96-well microplate and plate reader.

Procedure:

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing the enzyme, its substrates, and assay buffer.

-

Incubate at the optimal temperature for the enzyme.

-

Measure the reaction rate by monitoring the change in absorbance, fluorescence, or radioactivity over time.

-

-

Inhibition Studies:

-

Pre-incubate the enzyme with varying concentrations of chloroacetyl-L-methionine for different durations (e.g., 0, 15, 30, 60 minutes).

-

Initiate the enzymatic reaction by adding the substrates.

-

Measure the reaction rate as in step 1.

-

-

Determination of Irreversibility:

-

Incubate the enzyme with a high concentration of chloroacetyl-L-methionine.

-

Remove the unbound inhibitor by dialysis or gel filtration.

-

Assay the activity of the treated enzyme. A lack of recovery of enzyme activity indicates irreversible inhibition.

-

-

Data Analysis:

-

Plot enzyme activity as a function of inhibitor concentration to determine the IC50 value.

-

For irreversible inhibitors, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (k_obs).

-

Plot k_obs against the inhibitor concentration to determine the second-order rate constant of inactivation (k_inact / K_I).

-

Experimental Workflow Diagram

Caption: Workflow for characterizing enzyme inhibition by chloroacetyl-L-methionine.

Identification of the Covalent Adduct by Mass Spectrometry

This experiment aims to confirm covalent modification and identify the specific amino acid residue that is alkylated.

Materials:

-

Purified target enzyme.

-

Chloroacetyl-L-methionine.

-

Trypsin or other protease.

-

Mass spectrometer (e.g., LC-MS/MS).

Procedure:

-

Incubate the target enzyme with chloroacetyl-L-methionine to achieve significant inhibition.

-

Remove excess inhibitor.

-

Denature, reduce, and alkylate the protein (standard proteomics workflow).

-

Digest the protein into smaller peptides using a protease like trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the protein sequence, including a modification corresponding to the mass of the chloroacetyl-L-methionine adduct on potential nucleophilic residues (Cys, His, Lys).

-

Identify the modified peptide and the specific site of modification.

Quantitative Data Summary

As no experimental data for chloroacetyl-L-methionine is currently available, the following table is a template for summarizing key quantitative findings from inhibition studies. Hypothetical data is included for illustrative purposes.

| Parameter | Description | Hypothetical Value |

| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50% under specific conditions. | 15 µM |

| k_inact | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. | 0.2 min⁻¹ |

| K_I | The inhibitor concentration that gives half the maximal rate of inactivation. | 50 µM |

| k_inact / K_I | The second-order rate constant for inactivation, representing the efficiency of the inhibitor. | 4000 M⁻¹min⁻¹ |

Note: The above data is purely illustrative and would need to be determined experimentally.

Conclusion

Chloroacetyl-L-methionine is a molecule with a high potential to act as a specific, irreversible inhibitor of methionine-binding proteins. Its mechanism is predicted to involve the formation of a covalent bond with a nucleophilic residue in the target's binding site. The experimental protocols outlined in this guide provide a framework for validating this hypothesis, identifying cellular targets, and quantifying the inhibitory potency of this compound. Such studies will be crucial in determining the utility of chloroacetyl-L-methionine as a tool for biochemical research or as a lead compound in drug development.

References

In-depth Technical Guide: The Reactivity of CLAC-MET-OH with Amino Acids

A comprehensive review of the current, publicly available scientific literature reveals no direct data or established research specifically identifying a compound designated "CLAC-MET-OH." Extensive searches across chemical databases, academic publications, and patent repositories did not yield any substance with this specific nomenclature.

This suggests that "CLAC-MET-OH" may be one of the following:

-

A novel or proprietary compound not yet disclosed in public literature.

-

An internal code name for a substance used within a specific research institution or company.

-

A potential typographical error of a different chemical name.

While a direct analysis of "CLAC-MET-OH" is not possible based on current information, we can provide a foundational understanding of the potential reactivity of its constituent parts, should "MET-OH" refer to the amino acid Methionine (often abbreviated as Met-OH or H-Met-OH).

Hypothetical Reactivity Profile Based on Methionine (Met-OH)

Methionine is one of two sulfur-containing proteinogenic amino acids. Its side chain, which contains a thioether group (C-S-C), is a primary site for chemical reactions, particularly oxidation.

Table 1: Reactivity of Methionine with Various Chemical Species

| Reacting Species | Product(s) | Reaction Type | Key Considerations |

| Reactive Oxygen Species (ROS) (e.g., •OH, H₂O₂) | Methionine sulfoxide, Methionine sulfone | Oxidation | Can be reversible (sulfoxide to methionine) by methionine sulfoxide reductase enzymes. This is a key post-translational modification in biological systems. |

| Halogens (e.g., HOCl) | Chlorinated derivatives | Halogenation | The amino group and the thioether are potential sites of reaction.[1] |

| Peroxynitrite (ONOO⁻) | Methionine sulfoxide | Oxidation | Can also be modified by secondary radicals derived from peroxynitrite.[1] |

| Alkylating agents | S-alkylated methionine | Alkylation | The sulfur atom acts as a nucleophile. |

Experimental Protocols for Assessing Amino Acid Reactivity

Should "CLAC-MET-OH" become available for study, its reactivity with other amino acids could be determined using established methodologies.

1. Competitive Kinetic Assays:

This method is used to determine the relative reaction rates of a substance with a panel of amino acids.

-

Objective: To determine the rate constants of the reaction between the target compound and various amino acids.

-

Methodology:

-

A solution containing a known concentration of the target compound ("CLAC-MET-OH") and a mixture of amino acids is prepared.

-

The reaction is initiated.

-

Aliquots are taken at various time points.

-

The disappearance of the amino acids is monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

-

The relative rates of disappearance correspond to the relative reactivities.

-

2. Product Identification using Mass Spectrometry:

-

Objective: To identify the products formed from the reaction of the target compound with an amino acid.

-

Methodology:

-

The target compound is incubated with a specific amino acid under defined conditions (e.g., pH, temperature).

-

The reaction mixture is then directly infused or separated by chromatography before being introduced into a mass spectrometer.

-

High-resolution mass spectrometry can provide the exact mass of the products, allowing for the determination of their elemental composition.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the product ions, providing structural information.

-

Visualizing Experimental Workflows

The following diagram illustrates a general workflow for characterizing the reactivity of a novel compound with amino acids.

Caption: General workflow for characterizing compound-amino acid reactivity.

Potential Signaling Pathway Implications

If "CLAC-MET-OH" is designed to interact with methionine or other amino acids involved in cellular signaling, it could potentially modulate pathways regulated by oxidative stress or amino acid sensing. For instance, the oxidation of methionine residues in proteins can act as a molecular switch, altering protein function and downstream signaling.

The diagram below represents a hypothetical relationship where a compound's reactivity with methionine could influence a generic oxidative stress response pathway.

Caption: Hypothetical modulation of a signaling pathway via methionine oxidation.

Without a definitive identification of "CLAC-MET-OH" in the public domain, this guide provides a foundational framework based on the potential reactivity of methionine. Should further information regarding the structure and properties of "CLAC-MET-OH" become available, a more precise and detailed analysis of its reactivity with amino acids can be conducted. Researchers and drug development professionals are encouraged to utilize the outlined experimental approaches to characterize any novel compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-(2-chloroacetyl)-L-methionine (Chloroac-met-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chloroacetyl)-L-methionine, commonly referred to as Chloroac-met-OH, is a derivative of the essential amino acid L-methionine. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and insights into its potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and chemical biology.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational modeling.

| Property | Value | Source |

| CAS Number | 57230-01-0 | [ChemicalBook][1][2] |

| Molecular Formula | C₇H₁₂ClNO₃S | [ChemicalBook][1][2] |

| Molecular Weight | 225.69 g/mol | [ChemicalBook][1][2] |

| Melting Point | 105-107 °C | [ChemicalBook][1] |

| Boiling Point (Predicted) | 481.9 ± 45.0 °C | [ChemicalBook][1] |

| Density (Predicted) | 1.324 ± 0.06 g/cm³ | [ChemicalBook][1] |

| pKa (Predicted) | 3.08 ± 0.10 | [ChemicalBook][1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its further investigation and application.

Synthesis of N-(2-chloroacetyl)-L-methionine

A general and efficient method for the N-chloroacetylation of amino acids can be adapted for the synthesis of this compound. This reaction is typically carried out in a biphasic system or in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction.

Materials:

-

L-methionine

-

Chloroacetyl chloride

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Sodium sulfate (Na₂SO₄) for drying

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Dissolve L-methionine in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

References

The Stability of Chloroacetyl-L-methionine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability profile of Chloroacetyl-L-methionine. Due to limited direct literature on this specific compound, this paper extrapolates from data on L-methionine and its derivatives, as well as established principles of pharmaceutical stability testing. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of Chloroacetyl-L-methionine.

Core Concepts in the Stability of Methionine Derivatives

Methionine, an essential amino acid, is notable for its sulfur-containing side chain, which is a primary site for chemical degradation. The stability of methionine and its derivatives is of significant interest in pharmaceutical development, particularly for protein and peptide-based drugs where methionine residues can be susceptible to modification. Forced degradation studies are crucial in identifying the degradation pathways and developing stable formulations. These studies involve subjecting the compound to various stress conditions, such as changes in pH, temperature, light, and exposure to oxidizing agents, to accelerate degradation and identify potential degradation products. An extent of degradation of approximately 5–20% is generally considered suitable for these studies.

Anticipated Degradation Pathways of Chloroacetyl-L-methionine

The chemical structure of Chloroacetyl-L-methionine suggests two primary pathways of degradation: hydrolysis of the amide bond and oxidation of the thioether side chain.

Hydrolytic Degradation

The N-acetyl group of N-acetyl-L-methionine is known to undergo hydrolysis, and it is anticipated that the chloroacetyl group of Chloroacetyl-L-methionine will be similarly labile. This hydrolysis would result in the cleavage of the amide bond to yield L-methionine and chloroacetic acid. This reaction is expected to be catalyzed by both acidic and basic conditions.

Oxidative Degradation

The sulfur atom in the methionine side chain is highly susceptible to oxidation.[1] Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light, heat, or metal ions, can lead to the formation of two primary oxidation products:

-

Methionine Sulfoxide: The initial and most common oxidation product, resulting from the addition of a single oxygen atom to the sulfur.

-

Methionine Sulfone: A further oxidation product, with two oxygen atoms bonded to the sulfur, formed under stronger oxidative conditions.

Forced degradation studies on L-methionine have demonstrated its high sensitivity to oxidation.[2]

Factors Affecting Stability

Several environmental factors can influence the rate and extent of Chloroacetyl-L-methionine degradation:

-

pH: Acidic and basic conditions are expected to accelerate the hydrolysis of the amide bond.

-

Temperature: Elevated temperatures will likely increase the rates of both hydrolysis and oxidation.

-

Light: Photodegradation is a potential concern, as light exposure can promote the oxidation of methionine residues.[3]

-

Oxidizing Agents: The presence of peroxides, metal ions, and dissolved oxygen can significantly increase the rate of oxidation.[3]

Proposed Experimental Protocols for Stability Assessment

A comprehensive understanding of the stability of Chloroacetyl-L-methionine requires a systematic approach using forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Study Protocol

A typical forced degradation study would involve subjecting a solution of Chloroacetyl-L-methionine to the stress conditions outlined in the table below. A single batch of the material should be used for all stress studies to ensure consistency.[1]

| Stress Condition | Proposed Methodology |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24, 48, and 72 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 2, 4, and 8 hours |

| Neutral Hydrolysis | Purified water at 60°C for 24, 48, and 72 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 2, 6, and 24 hours |

| Thermal Degradation | Solid-state sample at 80°C for 7 days |

| Photostability | Solution exposed to ICH-compliant light conditions (e.g., 1.2 million lux hours and 200 W h/m²) |

Stability-Indicating Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be suitable for separating Chloroacetyl-L-methionine from its potential degradation products.

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient from 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30°C |

This method should be validated according to ICH guidelines to ensure it is specific, sensitive, accurate, and precise for quantifying Chloroacetyl-L-methionine and its degradation products.

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison of the stability of Chloroacetyl-L-methionine under different conditions.

| Stress Condition | Time (hours) | Assay of Chloroacetyl-L-methionine (%) | L-methionine (%) | Methionine Sulfoxide Derivative (%) | Total Impurities (%) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24 | |||||

| 48 | ||||||

| 72 | ||||||

| 0.1 M NaOH, 60°C | 2 | |||||

| 4 | ||||||

| 8 | ||||||

| 3% H₂O₂, RT | 2 | |||||

| 6 | ||||||

| 24 |

Visualizing Degradation Pathways and Experimental Workflows

Caption: Anticipated degradation pathways of Chloroacetyl-L-methionine.

Caption: Experimental workflow for a forced degradation study.

References

An In-depth Technical Guide to N-Chloroacetyl-L-methionine (Chloroac-met-OH) for Covalent Labeling of Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Chloroacetyl-L-methionine (Chloroac-met-OH), a representative N-chloroacetyl amino acid, for the covalent labeling of proteins. This document details its synthesis, mechanism of action, potential applications, and the experimental protocols required for its use in chemical biology and drug discovery.

Introduction to Covalent Protein Labeling and Chloroacetamide Warheads

Covalent labeling of proteins is a powerful technique for identifying and characterizing protein function, mapping binding sites, and developing targeted covalent inhibitors.[1][2] This approach utilizes reactive chemical groups, often termed "warheads," that form stable, covalent bonds with specific amino acid residues on a target protein.[3][4]

The chloroacetamide functional group is a well-established electrophilic warhead used in covalent protein modification.[1] Its reactivity is primarily directed towards nucleophilic amino acid side chains, most notably the thiol group of cysteine residues.[5][6] The formation of a stable thioether bond makes chloroacetamide-based probes valuable tools in proteomics and drug discovery.[1][5] N-Chloroacetyl-L-methionine (this compound) is a specific example of this class of reagents, incorporating a chloroacetamide moiety onto the amino acid methionine.

Synthesis and Chemical Properties of this compound

N-chloroacetyl amino acids like this compound can be synthesized through the reaction of the corresponding amino acid with chloroacetyl chloride or chloroacetic acid anhydride.[7][8][9] Automated methods for the N-terminal chloroacetylation of peptides during solid-phase peptide synthesis have also been developed.[7][10]

Chemical Properties of this compound:

| Property | Value |

| Synonyms | CHLOROACETYL-L-METHIONINE, CLAC-MET-OH |

| CAS Number | 57230-01-0 |

| Molecular Formula | C7H12ClNO3S |

| Molecular Weight | 225.70 g/mol |

| Melting Point | 105-107 °C |

| Boiling Point | 481.9±45.0 °C (Predicted) |

| Density | 1.324±0.06 g/cm3 (Predicted) |

| pKa | 3.08±0.10 (Predicted) |

Mechanism of Covalent Labeling

The primary mechanism of action for chloroacetamide-based probes is nucleophilic substitution. The electrophilic carbon of the chloroacetyl group is susceptible to attack by nucleophilic side chains of amino acids.

Target Amino Acid Residues:

-

Cysteine: The highly nucleophilic thiol group of cysteine is the primary target for chloroacetamides. The reaction results in the formation of a stable thioether linkage.[5][6]

-

Histidine: The imidazole side chain of histidine can also be alkylated by chloroacetamides, although the reaction is generally slower than with cysteine.[11][12]

-

Lysine: The ε-amino group of lysine is another potential target, leading to the formation of a secondary amine.[6]

-

Methionine: The thioether side chain of methionine can be alkylated, forming a sulfonium ion.[6][13]

-

Aspartate and Glutamate: The carboxylate side chains of aspartate and glutamate can also react, though this is less common.[6]

The specificity of the labeling reaction can be influenced by factors such as pH, reagent concentration, and the local protein environment.[6] At neutral or slightly basic pH, cysteine and histidine are the most reactive residues.

Covalent labeling of a cysteine residue by this compound.

Applications in Research and Drug Discovery

N-chloroacetyl amino acids and other chloroacetamide-based probes have a range of applications in chemical biology and drug discovery:

-

Activity-Based Protein Profiling (ABPP): Chloroacetamide-containing probes can be used in ABPP to identify and profile the activity of enzymes in complex biological samples.[14][15][16]

-

Covalent Inhibitor Development: The chloroacetamide warhead can be incorporated into small molecules to create potent and selective covalent inhibitors of enzymes.[1][4][17]

-

Chemoproteomic Screening: Libraries of chloroacetamide fragments can be screened against the proteome to identify "ligandable" cysteines, which can serve as starting points for drug discovery.[18]

-

Peptide-Protein Conjugation: N-chloroacetylated peptides can be used to create conjugates with proteins for applications such as generating immunogens.[7]

Quantitative Data for Chloroacetamide-Based Probes

The reactivity and inhibitory potential of chloroacetamide-based compounds have been quantified in various studies. The following tables summarize representative data.

Table 1: Inhibitory Potency of Chloroacetamide-Based SARS-CoV-2 Main Protease Inhibitors [17]

| Compound | Warhead | IC50 (µM) |

| Jun9-57-3R | Chloroacetamide | 0.05 |

| Jun9-57-3S | Chloroacetamide | 1.13 |

| Jun9-62-2R | Dichloroacetamide | 0.43 |

| Jun9-89-2R | Dibromoacetamide | 0.08 |

| Jun9-77-1 | 2-Chloropropanamide | > 20 |

Table 2: Reactivity of Covalent Warheads with DTNB (Ellman's Reagent) [19]

| Warhead | Average Rate Constant (k_avg) (M⁻¹s⁻¹) |

| Chloromethyl ketone | 4.59 x 10⁻⁶ |

| Maleimide | 3.59 x 10⁻⁶ |

| Chloroacetamide | 7.45 x 10⁻⁷ |

| Acrylamide | 2.69 x 10⁻⁷ |

Experimental Protocols

The following are generalized protocols for the use of chloroacetamide-based probes for protein labeling. These should be optimized for the specific protein and experimental conditions.

Protocol for In Vitro Protein Labeling with this compound

-

Protein Preparation:

-

Purify the protein of interest to homogeneity.

-

Dialyze the protein into a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid buffers containing primary amines (e.g., Tris) if targeting lysine residues is not desired.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a final concentration of 1-5 mM for 30 minutes at room temperature. DTT can also be used but should be removed prior to labeling as it will react with the chloroacetamide.

-

-

Labeling Reaction:

-

Prepare a stock solution of this compound (e.g., 10-100 mM in DMSO or an appropriate aqueous buffer).

-

Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein).

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically. Protect the reaction from light.[6]

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent containing a thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM.

-

-

Removal of Excess Probe:

-

Remove unreacted probe and quenching reagent by dialysis, size-exclusion chromatography, or buffer exchange.

-

-

Analysis of Labeling:

-

Confirm covalent modification by mass spectrometry (intact protein analysis or peptide mapping after proteolytic digestion).[5][20][21] A mass increase corresponding to the addition of the this compound moiety (minus HCl) is expected.

-

The extent of labeling can be quantified by comparing the intensities of the labeled and unlabeled protein signals in the mass spectrum.

-

Protocol for Chemoproteomic Profiling using a Chloroacetamide Probe[18]

-

Cell Culture and Lysis:

-

Culture cells to the desired confluency.

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Probe Treatment:

-

Treat the cell lysate with the chloroacetamide probe (e.g., 10-100 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Sample Preparation for Mass Spectrometry:

-

Reduce disulfide bonds with TCEP.

-

Alkylate any remaining free cysteines with a different alkylating agent (e.g., iodoacetamide) to block them.

-

Perform a protein cleanup step, for example, by chloroform/methanol precipitation.

-

Digest the proteins into peptides using trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the data for peptides containing the chloroacetamide modification to identify the sites of covalent labeling.

-

Use label-free quantification or isotopic labeling methods to compare the extent of labeling between different conditions.

-

Mandatory Visualizations

A generalized experimental workflow for covalent protein labeling.

Workflow for identifying protein targets of a chloroacetamide probe.

Conclusion and Future Directions

N-chloroacetyl amino acids, exemplified by this compound, are versatile reagents for the covalent modification of proteins. The chloroacetamide warhead provides a reliable means of targeting nucleophilic amino acid residues, particularly cysteine. The applications of these probes are extensive, ranging from fundamental studies of protein function to the development of novel therapeutics.

While the general reactivity of chloroacetamides is well-understood, the specific influence of the amino acid moiety, such as the methionine in this compound, on reactivity and specificity is an area that warrants further investigation. Future studies could explore how different N-chloroacetyl amino acids can be used to fine-tune the properties of covalent probes for enhanced target engagement and selectivity. The continued development and application of these tools will undoubtedly provide deeper insights into the proteome and accelerate the discovery of new medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine - Google Patents [patents.google.com]

- 10. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 11. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 16. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mass spectral analysis of acetylated peptides: Implications in proteomics [ouci.dntb.gov.ua]

An Introductory Guide to the Research Applications of L-Methionyl-L-methionine (Met-Met)

Disclaimer: The compound "CLAC-MET-OH" is not found in standard chemical or biological databases. This guide proceeds under the assumption that the intended subject is L-Methionyl-L-methionine , a dipeptide of the essential amino acid L-methionine, hereafter referred to as Met-Met .

This technical guide provides an in-depth overview of L-Methionyl-L-methionine (Met-Met), including its chemical properties, biological significance, and relevant experimental protocols for its use in research. The content is intended for researchers, scientists, and professionals in drug development.

Introduction to L-Methionyl-L-methionine (Met-Met)

L-Methionyl-L-methionine (H-Met-Met-OH) is a dipeptide composed of two L-methionine residues linked by a peptide bond.[1] As a derivative of the essential amino acid L-methionine, its biological activity is intrinsically linked to methionine metabolism, which plays a critical role in numerous cellular functions. These include protein synthesis, the production of the universal methyl donor S-adenosylmethionine (SAM), and the synthesis of crucial molecules like glutathione and polyamines.[2][3][4] Understanding the metabolic fate and cellular impact of Met-Met is crucial for its application in research, particularly in fields such as cell biology, oncology, and metabolic studies.

Chemical and Physical Properties

The fundamental properties of Met-Met are summarized in the table below, based on data from public chemical databases.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | [1] |

| Molecular Formula | C10H20N2O3S2 | [1] |

| Molecular Weight | 280.4 g/mol | [1] |

| Canonical SMILES | CSCC--INVALID-LINK--C(=O)O">C@@HN | [1] |

| Synonyms | H-MET-MET-OH, Met-Met, Methionyl-Methionine | [1] |

Biological Significance and Mechanism of Action

The biological effects of exogenously supplied Met-Met are primarily understood through its integration into the broader methionine metabolic network. Once transported into the cell, it is likely hydrolyzed by peptidases into two molecules of L-methionine. This increases the intracellular pool of methionine, which then feeds into several critical pathways.

Key Methionine-Dependent Pathways:

-

Methionine Cycle: L-methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids. This process is fundamental to epigenetic regulation and cellular signaling.[5][6]

-

Transsulfuration Pathway: This pathway converts homocysteine, a product of the methionine cycle, into cysteine. Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant.[6] This links methionine metabolism directly to cellular redox homeostasis.

-

Polyamine Synthesis: SAM is also a precursor for the synthesis of polyamines, which are essential for cell growth, proliferation, and differentiation.[4][5]

The diagram below illustrates the central role of L-methionine in these interconnected metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]

- 4. Sensing and Signaling of Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Chloroac-met-OH as a Methionine Analogue: An In-Depth Technical Guide for Researchers

Introduction

The study of protein dynamics, including synthesis, localization, and interaction, is fundamental to understanding cellular function and disease. Methionine analogues that can be metabolically incorporated into proteins have become invaluable tools for researchers. Established analogues such as azidohomoalanine (AHA) and homopropargylglycine (HPG) have enabled the visualization and enrichment of newly synthesized proteins through bioorthogonal "click chemistry".[1][2] This guide introduces N-chloroacetyl-L-methionine (Chloroac-met-OH), a methionine analogue with the potential for dual functionality: as a tool for metabolic labeling and as a reactive probe for studying protein interactions and structure.

The unique feature of this compound is its N-terminal chloroacetyl group. This group is a well-characterized reactive moiety that can form covalent bonds with nucleophilic amino acid residues.[3] This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical applications, potential experimental protocols, and data analysis considerations for using this compound in their studies. While direct experimental data on this compound as a methionine analogue is emerging, this document leverages established principles from related fields to propose a framework for its use.

Core Concepts and Proposed Applications

This compound is envisioned as a multifunctional tool for proteomic studies. Its utility stems from the combination of a methionine-like structure, allowing for its potential incorporation into proteins by the cellular translational machinery, and a reactive chloroacetyl group.

1. Metabolic Labeling of Nascent Proteins:

Similar to other methionine analogues, this compound could be used to tag proteins synthesized over a specific period.[2][4] By replacing methionine in cell culture media with this compound, newly synthesized proteins would incorporate this analogue. The chloroacetyl group can then serve as a handle for enrichment or detection, although its reactivity requires different approaches compared to the bioorthogonal groups of AHA and HPG.

2. Probing Protein Structure and Interactions:

The primary proposed application of this compound is as an in-situ crosslinking agent. Once incorporated into a protein, the chloroacetyl group can react with nearby nucleophilic residues, either on the same protein (intramolecular crosslink) or on an interacting protein (intermolecular crosslink). This can be particularly useful for:

-

Mapping protein-protein interactions (PPIs): Trapping transient or weak interactions that are difficult to capture by other methods.

-

Identifying binding partners: Crosslinking a protein of interest to its unknown interactors for subsequent identification by mass spectrometry.

-

Probing protein topology: Identifying residues that are in close proximity in the folded protein structure.

Quantitative Data

The successful application of this compound as a research tool will depend on its efficiency of metabolic incorporation and the reactivity of its chloroacetyl group. The following tables summarize relevant data from analogous compounds to provide a baseline for experimental design.

Table 1: Comparison of Methionine Analogues for Metabolic Labeling

| Methionine Analogue | Chemical Handle | Typical Incorporation Rate | Detection Method | Reference |

| Azidohomoalanine (AHA) | Azide | ~50-80% | Click Chemistry | [2][5] |

| Homopropargylglycine (HPG) | Alkyne | ~70-80% | Click Chemistry | [5][6] |

| This compound | Chloroacetyl | Hypothesized | Affinity Purification, MS | N/A |

Note: The incorporation rate of this compound is yet to be experimentally determined and will likely vary depending on cell type and experimental conditions.

Table 2: Reactivity of Chloroacetamide with Nucleophilic Amino Acid Residues

| Amino Acid | Nucleophilic Group | Reactivity with Chloroacetamide | Notes | Reference |

| Cysteine | Thiol (-SH) | High | Forms a stable thioether bond. | [3] |

| Histidine | Imidazole | Moderate | Reaction is pH-dependent. | [3] |

| Lysine | Amine (-NH2) | Low | Can occur at high pH or with prolonged exposure. | [7] |

| Methionine | Thioether (-S-CH3) | Low | Can be oxidized by some chloroacetamide reagents. | [7][8] |

Experimental Protocols

The following are detailed, hypothetical protocols for the use of this compound in studies. These are based on established methods for metabolic labeling and protein alkylation.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with this compound

This protocol describes the incorporation of this compound into newly synthesized proteins in cultured cells.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Methionine-free medium

-

This compound (stock solution in DMSO or PBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

Procedure:

-

Cell Culture: Plate cells to be 70-80% confluent on the day of the experiment.

-

Methionine Starvation: Aspirate the complete medium, wash the cells twice with warm PBS, and then add pre-warmed methionine-free medium. Incubate the cells for 30-60 minutes to deplete intracellular methionine pools.

-

Labeling: Replace the methionine-free medium with fresh methionine-free medium containing this compound at a final concentration of 25-100 µM. The optimal concentration should be determined empirically.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours). A control plate with complete medium (containing methionine) should be run in parallel.

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay. The lysate is now ready for downstream applications such as immunoprecipitation or proteomic analysis.

Protocol 2: In-situ Crosslinking and Enrichment of this compound-labeled Proteins

This protocol describes the induction of crosslinking after metabolic labeling and subsequent enrichment of crosslinked complexes.

Materials:

-

This compound-labeled cell lysate (from Protocol 1)

-

Neutral pH buffer (e.g., PBS pH 7.4)

-

Glutathione or Cysteine solution (for quenching)

-

Antibody against the protein of interest (for immunoprecipitation)

-

Protein A/G magnetic beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Induction of Crosslinking (Optional): The chloroacetyl group may react spontaneously with proximal nucleophiles. To control the reaction, it is performed on the lysate. Adjust the pH of the lysate to 7.5-8.0 to facilitate the alkylation reaction. Incubate at room temperature for 1 hour.

-

Quenching: Add a final concentration of 10 mM glutathione or cysteine to the lysate to quench any unreacted chloroacetyl groups. Incubate for 15 minutes at room temperature.

-

Immunoprecipitation: Add the primary antibody against the bait protein to the quenched lysate. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate and incubate for another 1 hour at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with wash buffer.

-

Elution: Elute the protein complexes from the beads using the elution buffer. Neutralize the eluate with a suitable buffer (e.g., 1M Tris-HCl, pH 8.5).

-

Sample Preparation for Mass Spectrometry: The eluted proteins can be prepared for mass spectrometry analysis by in-solution or in-gel digestion with trypsin.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflows and conceptual applications of this compound.

Caption: Experimental workflow for identifying protein-protein interactions using this compound.

Caption: Using this compound to study a transient interaction in a signaling pathway.

Caption: Logical relationship of the dual functionality of this compound.

Conclusion and Future Directions

This compound presents an exciting potential addition to the chemical biology toolbox for studying proteins. Its proposed dual functionality as both a metabolic label and a reactive crosslinking agent could open up new avenues for investigating protein synthesis, interactions, and structure directly within the cellular environment. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers interested in exploring the capabilities of this novel methionine analogue.

Future work will need to focus on experimentally validating the metabolic incorporation of this compound and characterizing its efficiency and potential toxicity. Furthermore, optimizing the conditions for in-situ crosslinking and developing robust analytical pipelines for identifying crosslinked peptides by mass spectrometry will be crucial for the successful application of this promising research tool. The continued development of such multifunctional chemical probes will undoubtedly deepen our understanding of the complex and dynamic world of the proteome.

References

- 1. Amino Acid-based Fluorescent & Biotin Protein Labeling - Jena Bioscience [jenabioscience.com]

- 2. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]

Chloroacetyl-L-methionine in Chemical Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic application of covalent chemical probes and inhibitors is a cornerstone of modern chemical biology and drug discovery. Among the arsenal of electrophilic warheads, the chloroacetyl group stands out for its utility in selectively targeting nucleophilic residues in proteins. When coupled with amino acids such as L-methionine, it presents a versatile scaffold for designing targeted covalent inhibitors and activity-based probes. This technical guide provides a comprehensive overview of the potential applications of the chloroacetyl moiety, with a focus on its utility when incorporated into an L-methionine framework, for the covalent modification of proteins.

Introduction to Chloroacetyl Chemistry in a Biological Context

The chloroacetyl group is a reactive electrophile that can form stable covalent bonds with nucleophilic amino acid residues under physiological conditions. Its reactivity is primarily directed towards the thiol group of cysteine residues, which are highly nucleophilic in their deprotonated thiolate form. While reactions with other nucleophiles like the thioether of methionine, the imidazole of histidine, or the amine of lysine are possible, they are generally less favorable. This selectivity makes the chloroacetyl moiety a valuable tool for targeting specific cysteine residues in proteins.

The incorporation of a chloroacetyl group onto an L-methionine backbone can serve several purposes. The methionine side chain, with its thioether group, can influence the local chemical environment and potentially participate in non-covalent interactions within a protein's binding pocket, thereby directing the reactive chloroacetyl group to a nearby nucleophile. Furthermore, the inherent metabolic pathways of methionine can be exploited for targeted delivery or to probe enzymatic activities related to methionine metabolism.

Applications in Chemical Biology

Covalent Labeling of Proteins

The primary application of chloroacetyl-containing molecules is the covalent labeling of proteins. This is instrumental for:

-

Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes to assess the functional state of enzymes in complex biological systems. A chloroacetyl-based probe can be designed to bind to the active site of a target enzyme, leading to the covalent modification of a reactive cysteine residue. This allows for the identification and quantification of active enzyme populations.

-

Target Identification and Validation: Covalent probes can be used to identify the molecular targets of small molecules. By attaching a reporter tag (e.g., a fluorophore or biotin) to a chloroacetyl-containing compound, researchers can covalently label and subsequently identify its protein binding partners.

-

Structural Biology: Covalently modifying a protein with a chloroacetyl-based ligand can stabilize a specific conformation, facilitating structural studies by techniques such as X-ray crystallography or cryo-electron microscopy.

Development of Covalent Inhibitors

The chloroacetyl group serves as an effective "warhead" for the design of targeted covalent inhibitors. These inhibitors first bind to the target protein non-covalently and then form an irreversible covalent bond with a nearby nucleophilic residue, typically a cysteine. This leads to potent and often prolonged inhibition.

Key Advantages of Covalent Inhibition:

-

Increased Potency and Duration of Action: The irreversible nature of the covalent bond can lead to a more sustained therapeutic effect.

-

High Specificity: By targeting less conserved, non-catalytic cysteines, it is possible to achieve high selectivity for the desired protein target.

-

Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding pocket.

A notable example involves the use of chloroacetamide-based fragments for the development of covalent inhibitors targeting the TEAD family of transcription factors, where a conserved cysteine in a palmitate-binding pocket is targeted.

Quantitative Data

The reactivity of the chloroacetyl group is a critical parameter for its application. The following table summarizes comparative reactivity data for different electrophilic warheads commonly used in chemical biology.

| Electrophilic Warhead | Relative Reactivity towards Thiols | Key Features |

| Chloroacetamide | Moderate | Good balance of reactivity and stability; selective for cysteine.[1] |

| Iodoacetamide | High | More reactive than chloroacetamide, but can be less selective. |

| Acrylamide | Low to Moderate | A Michael acceptor with good selectivity for cysteine. |

| Maleimide | High | Highly reactive towards thiols, but can undergo hydrolysis. |

| Chloromethyl ketone | Very High | Exhibits high reactivity, approximately 6.2-fold higher than chloroacetamide.[1] |

Experimental Protocols

General Protocol for Protein Alkylation with a Chloroacetyl-Containing Probe

This protocol provides a general framework for labeling a purified protein with a chloroacetyl-based probe. Optimization of parameters such as pH, temperature, and incubation time is crucial for each specific application.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Chloroacetyl-containing probe (e.g., N-chloroacetyl-L-methionine) stock solution in a compatible solvent (e.g., DMSO).

-

Reducing agent (e.g., DTT or TCEP) if targeting reduced cysteines.

-

Quenching reagent (e.g., excess L-cysteine or β-mercaptoethanol).

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a reducing agent (e.g., 1-5 mM TCEP) for 30 minutes at room temperature. Subsequently, remove the reducing agent using a desalting column.

-

Labeling Reaction: Add the chloroacetyl-containing probe to the protein solution at a desired molar excess (typically 10-100 fold).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-4 hours). The optimal time should be determined empirically.

-

Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted probe.

-

Analysis: Analyze the labeling efficiency using techniques such as mass spectrometry (to confirm covalent modification and identify the site of labeling), SDS-PAGE with fluorescent scanning (if a fluorescent tag is used), or Western blotting.

Synthesis of N-Chloroacetyl-L-methionine

A general method for the synthesis of N-chloroacetyl amino acids involves the reaction of the amino acid with chloroacetyl chloride in a suitable buffer.

Materials:

-

L-methionine

-

Chloroacetyl chloride

-

Phosphate buffer (e.g., 0.5 M, pH 7.5)

-

Organic solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve L-methionine in the phosphate buffer.

-

Cool the solution in an ice bath.

-

Slowly add chloroacetyl chloride to the stirred solution.

-

Allow the reaction to proceed for a defined period (e.g., 30 minutes) while maintaining the temperature.

-

Extract the product into an organic solvent.

-

Dry the organic layer over a drying agent and evaporate the solvent to obtain the N-chloroacetyl-L-methionine product.

-

Characterize the product using techniques such as NMR and mass spectrometry.

Visualizations

Caption: Workflow for covalent inhibitor development.

Caption: Experimental workflow for protein labeling.

Caption: Simplified overview of L-methionine metabolism.

Conclusion

The chloroacetyl group is a powerful and versatile electrophile for the covalent modification of proteins in chemical biology and drug discovery. While its reactivity is predominantly directed towards cysteine residues, the strategic incorporation of this moiety onto scaffolds such as L-methionine offers opportunities for designing highly specific and potent chemical probes and covalent inhibitors. The ability to fine-tune reactivity and targetability through rational design makes chloroacetyl-based compounds valuable tools for elucidating biological processes and developing novel therapeutics. Further exploration into the synthesis and application of diverse chloroacetyl-amino acid conjugates will undoubtedly continue to expand their impact in the field.

References

Methodological & Application

Application Notes and Protocols for Chloroacetyl-Methionine Peptide Modification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and utilization of peptides modified with a chloroacetyl group on a methionine residue. This modification introduces a reactive electrophilic site, enabling covalent linkage to nucleophilic residues, primarily cysteine, in target proteins and peptides. This technique is a valuable tool for activity-based protein profiling, target identification and validation, and the development of covalent inhibitors.

Overview of Chloroacetyl-Peptide Chemistry

Chloroacetyl-modified peptides are powerful reagents for creating stable, covalent bonds with biological macromolecules. The chloroacetyl group acts as an alkylating agent, reacting specifically with strong nucleophiles like the thiol group of cysteine residues under physiological conditions. This targeted reactivity allows for the precise labeling and investigation of protein function.

The overall workflow involves three key stages:

-

Synthesis of N-chloroacetyl-L-methionine (Chloroac-Met-OH): The foundational building block is synthesized by reacting L-methionine with chloroacetyl chloride.

-

Solid-Phase Peptide Synthesis (SPPS): The this compound is incorporated into a peptide sequence using standard Fmoc-based solid-phase synthesis. Alternatively, the chloroacetyl group can be introduced at the N-terminus of a resin-bound peptide.

-

Covalent Modification of Target Proteins: The purified chloroacetylated peptide is incubated with a target protein containing a reactive cysteine residue to form a stable thioether bond.

Experimental Protocols

Protocol for Synthesis of N-chloroacetyl-L-methionine (this compound)

This protocol describes the synthesis of the N-chloroacetyl-L-methionine building block required for peptide synthesis.

Materials:

-

L-Methionine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of L-Methionine: Dissolve L-methionine (1 equivalent) in a 1 M aqueous solution of NaOH (2.5 equivalents) in a round bottom flask. Cool the solution to 0°C in an ice bath with stirring.

-

Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the cold, stirring solution. Maintain the temperature at 0°C.

-

Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 with 2 M HCl.

-

Extraction: Extract the product from the aqueous solution with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude N-chloroacetyl-L-methionine.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Chloroacetylated Peptide

This protocol outlines the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, 2,4,6-collidine)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Diethyl ether

-

HPLC for purification

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin or the preceding amino acid by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the standard Fmoc-protected amino acids sequentially using a coupling reagent like HBTU in the presence of a base such as DIPEA.

-

Incorporation of this compound: For the methionine position, use the synthesized this compound and couple it using the same procedure as for the other amino acids.

-

N-terminal Chloroacetylation (Alternative): To introduce the chloroacetyl group at the N-terminus, first assemble the desired peptide sequence. After the final Fmoc deprotection, react the free N-terminal amine with chloroacetic anhydride or chloroacetyl chloride in the presence of a non-nucleophilic base.

-

Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF and DCM.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[1]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC. The purity of peptides typically ranges from 80% to 95%.[1]

Protocol for Covalent Modification of a Cysteine-Containing Protein

This protocol describes the reaction of a purified chloroacetylated peptide with a target protein.

Materials:

-

Purified chloroacetylated peptide

-

Purified target protein with an accessible cysteine residue

-

Reaction buffer (e.g., phosphate or bicarbonate buffer, pH 7.5-8.5)

-

Quenching reagent (e.g., DTT or β-mercaptoethanol)

-

SDS-PAGE analysis reagents

-

Mass spectrometer for analysis

Procedure:

-

Reaction Setup: Dissolve the chloroacetylated peptide and the target protein in the reaction buffer. The final concentrations will depend on the specific reactants but a 10-50 fold molar excess of the peptide is a common starting point.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can range from 30 minutes to several hours.[1] The optimal pH for the alkylation of cysteines is typically between 7.5 and 8.5, where the cysteine thiol is more nucleophilic.[2]

-

Monitoring the Reaction: The progress of the reaction can be monitored by SDS-PAGE, looking for a shift in the molecular weight of the target protein, or by mass spectrometry to observe the mass addition corresponding to the peptide.

-

Quenching: Quench the reaction by adding a thiol-containing reagent like DTT to a final concentration of ~10 mM to react with any unreacted chloroacetylated peptide.

-

Analysis: Analyze the reaction products by SDS-PAGE, Western blot, and/or mass spectrometry to confirm covalent modification. For mass spectrometry, the sample is typically digested with a protease (e.g., trypsin) and the resulting peptides are analyzed to identify the site of modification.

Quantitative Data

| Parameter | Synthesis of this compound | SPPS of Chloroacetylated Peptide | Covalent Modification of Protein |

| Typical Yield | 70-90% | Crude peptide yields of 70-90% are common.[1] | Highly variable, dependent on protein and peptide |

| Purity (after purification) | >95% | 80-95% by HPLC[1] | >90% modification can be achieved |

| Reaction Time | 2.5 - 4.5 hours | Variable, dependent on peptide length | 0.5 - 48 hours[1] |

| Reaction Temperature | 0°C to Room Temperature | Room Temperature | 15°C to 37°C[1][2] |

| Key Reagents | L-Methionine, Chloroacetyl chloride | Fmoc-amino acids, this compound, Coupling reagents | Chloroacetylated peptide, Cysteine-containing protein |

| pH | Alkaline, then acidic | N/A (Solid Phase) | 7.5 - 8.5[2] |

Visualizations

Workflow for Chloroacetyl-Peptide Synthesis and Application

Caption: Overall workflow from synthesis to application.

Signaling Pathway of Covalent Modification

Caption: Reaction mechanism of cysteine alkylation.

References

- 1. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for the Use of Chloroacetyl-L-methionine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of a chloroacetyl moiety in conjunction with methionine-containing peptides during solid-phase peptide synthesis (SPPS). The primary focus is on the post-synthesis N-terminal chloroacetylation of a peptide and its subsequent application in intramolecular cyclization, a key strategy in drug development to enhance peptide stability, affinity, and bioavailability.

Application Notes

The introduction of a chloroacetyl group onto a peptide provides a reactive electrophilic site for covalent modification. This functional group is particularly reactive towards nucleophiles such as the thiol group of a cysteine residue, making it an excellent tool for site-specific conjugation and peptide cyclization. While the direct incorporation of a chloroacetylated methionine building block is not standard practice, the N-terminal chloroacetylation of a peptide sequence that includes methionine is a common and effective strategy.

Primary Application: Intramolecular Peptide Cyclization

A major application of chloroacetyl chemistry in SPPS is the generation of cyclic peptides.[1] This is typically achieved by introducing a chloroacetyl group at the N-terminus of the peptide chain and reacting it with a downstream nucleophilic amino acid side chain, most commonly cysteine, to form a stable thioether bond.[2] This "head-to-side-chain" cyclization is performed on-resin before the cleavage and deprotection of other side-chain protecting groups. The constrained conformation of cyclic peptides often leads to increased proteolytic stability and improved binding affinity to their biological targets.

Key Considerations and Potential Side Reactions

When working with methionine-containing peptides, special care must be taken to avoid common side reactions that can reduce the yield and purity of the final product.

-

Stability of the Chloroacetyl Group: The chloroacetyl group is generally stable under the conditions of Fmoc-based SPPS, which involves repeated treatments with a mild base (e.g., piperidine) for Fmoc group removal.[3] However, prolonged exposure to basic conditions should be avoided.

-

Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide.[4][5] This can occur during synthesis or, more commonly, during the final acidic cleavage from the resin. To mitigate this, specialized cleavage cocktails containing reducing agents are recommended.[6][7]

-

Methionine S-alkylation: During the final trifluoroacetic acid (TFA)-based cleavage, carbocations generated from the removal of tert-butyl-based protecting groups can alkylate the methionine side chain, forming a sulfonium salt.[6][7] The addition of scavengers to the cleavage cocktail is crucial to prevent this side reaction.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the key steps of chloroacetylation and on-resin cyclization, based on analogous procedures reported in the literature.

Table 1: Typical Conditions for On-Resin N-terminal Chloroacetylation

| Parameter | Value/Reagent | Concentration/Equivalents | Time | Temperature | Reference |

| Reagent | Chloroacetyl chloride | 2 eq. | 1 h | Room Temp. | [1] |

| Base | DIPEA | 4 eq. | 1 h | Room Temp. | [1] |

| Solvent | DMF | - | 1 h | Room Temp. | [1] |

Table 2: Illustrative On-Resin Cyclization Conditions for N-Chloroacetyl Peptides with Cysteine

| Parameter | Value/Reagent | pH | Time | Temperature | Reference |

| Base | DIPEA | Neutral to slightly basic | 0.5 - 48 h | Room Temp. | [2] |

| Solvent | DMF or NMP | Neutral to slightly basic | 0.5 - 48 h | Room Temp. | [2] |

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a methionine-containing peptide, its N-terminal chloroacetylation, on-resin cyclization, and final cleavage.

Protocol 1: General Fmoc-SPPS of a Methionine-Containing Peptide

This protocol assumes a standard manual or automated Fmoc-based solid-phase peptide synthesis strategy.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and the fulvene adduct.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (including Fmoc-Met-OH) (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-4 hours.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine.

Protocol 2: On-Resin N-terminal Chloroacetylation

This protocol is performed after the final Fmoc deprotection of the linear peptide synthesized in Protocol 1.

-

Resin Preparation: Wash the peptide-resin from Protocol 1 with DMF (3 times) and then with dichloromethane (DCM) (3 times).

-

Reaction Mixture: In a separate vessel, prepare the chloroacetylation solution. For a 0.1 mmol synthesis scale, dissolve chloroacetyl chloride (2 equivalents) and DIPEA (4 equivalents) in DCM.

-

Chloroacetylation Reaction: Add the chloroacetylation solution to the peptide-resin and shake at room temperature for 1 hour.[1]

-

Washing: Wash the resin thoroughly with DCM (3 times) and then DMF (3 times) to remove all excess reagents.

Protocol 3: On-Resin Intramolecular Cyclization with Cysteine

This protocol is for the cyclization of the N-terminally chloroacetylated peptide with a cysteine residue within the sequence.

-

Side Chain Deprotection of Cysteine: If the cysteine side chain is protected with a labile group (e.g., Mmt), selectively deprotect it now. The widely used Trt group for cysteine is typically stable to the conditions in this step and is removed during the final cleavage.

-

Cyclization:

-

Swell the chloroacetylated peptide-resin in DMF.

-

Add a solution of DIPEA in DMF (e.g., 4-5 equivalents) to the resin to create a slightly basic environment, which facilitates the nucleophilic attack of the cysteine thiol on the chloroacetyl group.

-

Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it by LC-MS.

-

-

Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and then DCM.

Protocol 4: Cleavage and Deprotection of the Cyclic Peptide

Due to the presence of methionine, a specialized cleavage cocktail is essential to prevent oxidation and S-alkylation.

-

Resin Preparation: Dry the cyclized peptide-resin under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail designed to protect methionine. A recommended cocktail is Reagent K or a similar mixture.[6][7] A typical composition is:

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-ethanedithiol (EDT): 2.5%

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin in a reaction vessel.

-

Stir the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-